Sulbactam - 68373-14-8

Sulbactam

Catalog Number: EVT-285510
CAS Number: 68373-14-8
Molecular Formula: C8H11NO5S
Molecular Weight: 233.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sulbactam is a β-lactamase inhibitor, a class of compounds that prevent the degradation of β-lactam antibiotics by bacterial enzymes. [] While it possesses weak intrinsic antibacterial activity, its primary function is to protect β-lactam antibiotics from enzymatic breakdown, thereby enhancing their effectiveness against resistant bacteria. [, ] Sulbactam is often combined with β-lactam antibiotics like Ampicillin and Cefoperazone for the treatment of various infections, though this report focuses on its scientific research applications beyond clinical usage.

Ampicillin

Compound Description: Ampicillin is a broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis. It is often used in combination with β-lactamase inhibitors, such as sulbactam, to overcome bacterial resistance. [, , , , , , , , , , ]

Cefoperazone

Compound Description: Cefoperazone is a third-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis. [, , , , , , , ]

Ceftazidime

Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis. [, , ]

Relevance: Similar to cefoperazone, ceftazidime also targets bacterial cell wall synthesis but is susceptible to degradation by certain β-lactamases. Sulbactam can enhance ceftazidime's activity by inhibiting some of these enzymes, broadening its effectiveness against resistant strains. [, , ]

Cefotaxime

Compound Description: Cefotaxime is a third-generation cephalosporin antibiotic that disrupts bacterial cell wall synthesis. [, , ]

Relevance: Cefotaxime shares a similar mechanism of action with sulbactam by targeting bacterial cell wall formation. Sulbactam enhances cefotaxime's effectiveness against resistant bacteria by inhibiting certain β-lactamases that would otherwise degrade cefotaxime. [, , ]

Cefuroxime

Compound Description: Cefuroxime is a second-generation cephalosporin antibiotic that acts by disrupting the synthesis of the peptidoglycan layer of bacterial cell walls. [, ]

Relevance: Both cefuroxime and sulbactam target bacterial cell wall synthesis, but cefuroxime's activity can be compromised by β-lactamases. Sulbactam enhances the effectiveness of cefuroxime by inhibiting these enzymes, broadening its spectrum of activity. [, ]

Clavulanic Acid

Compound Description: Clavulanic acid is a β-lactamase inhibitor that is often combined with β-lactam antibiotics to overcome bacterial resistance. [, ]

Colistin

Compound Description: Colistin is a polypeptide antibiotic that disrupts bacterial cell membranes. It is often used as a last-resort antibiotic for multidrug-resistant infections. [, , , , ]

Relevance: Colistin and sulbactam have different mechanisms of action. Colistin targets bacterial cell membranes, while sulbactam inhibits β-lactamases. They are sometimes used in combination to treat infections caused by multidrug-resistant bacteria, including Acinetobacter baumannii. [, , , , ]

Durlobactam

Compound Description: Durlobactam is a novel diazabicyclooctane β-lactamase inhibitor with a broad spectrum of activity against Ambler class A, C, and D serine β-lactamases. [, ]

Relevance: Durlobactam, like sulbactam, targets β-lactamases to combat antibiotic resistance. When combined, they demonstrate synergistic activity, restoring sulbactam's effectiveness against multidrug-resistant Acinetobacter strains, particularly carbapenem-resistant isolates. [, ]

Erythromycin

Compound Description: Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis. []

Relevance: Erythromycin and sulbactam have different mechanisms of action and target different bacterial processes. Erythromycin inhibits bacterial protein synthesis, while sulbactam inhibits β-lactamases. []

Fosfomycin

Compound Description: Fosfomycin is a broad-spectrum antibiotic that inhibits bacterial cell wall synthesis by blocking UDP-N-acetylglucosamine enolpyruvyl transferase. []

Relevance: Fosfomycin and sulbactam both target bacterial cell wall synthesis but through different mechanisms. When combined, they demonstrate a synergistic effect against multidrug-resistant Acinetobacter baumannii in dynamic infection models. []

Imipenem

Compound Description: Imipenem is a carbapenem antibiotic that inhibits bacterial cell wall synthesis. [, , ]

Meropenem

Compound Description: Meropenem is a carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. [, ]

Relevance: Meropenem, similar to sulbactam, targets bacterial cell wall synthesis but is a carbapenem antibiotic. Combining meropenem with sulbactam demonstrates synergistic effects against multidrug-resistant Acinetobacter baumannii, offering a potential treatment strategy for these challenging infections. [, ]

Mezlocillin

Compound Description: Mezlocillin is an extended-spectrum penicillin antibiotic. []

Relevance: Similar to ampicillin, mezlocillin is a β-lactam antibiotic susceptible to breakdown by β-lactamases. Sulbactam can be combined with mezlocillin to enhance its stability and effectiveness against resistant bacteria by inhibiting these enzymes. []

Oxacillin

Compound Description: Oxacillin is a penicillinase-resistant β-lactam antibiotic that inhibits bacterial cell wall synthesis. [, ]

Relevance: Oxacillin and sulbactam both target bacterial cell wall synthesis, but oxacillin is designed to resist breakdown by some β-lactamases. While both can be effective against susceptible bacteria, their combined use may not always provide additional benefits and may be less effective than oxacillin alone against certain strains. [, ]

Piperacillin

Compound Description: Piperacillin is an extended-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis. []

Relevance: Like ampicillin, piperacillin's effectiveness is compromised by bacterial β-lactamases. Sulbactam can be combined with piperacillin to counteract this resistance mechanism, restoring its activity against susceptible strains. []

Tazobactam

Compound Description: Tazobactam is a β-lactamase inhibitor frequently combined with piperacillin to overcome bacterial resistance. []

Ticarcillin

Compound Description: Ticarcillin is an extended-spectrum penicillin antibiotic typically used in combination with a β-lactamase inhibitor like clavulanate. []

Relevance: Ticarcillin is susceptible to breakdown by bacterial β-lactamases, similar to other penicillin antibiotics. Sulbactam can be used as a substitute for clavulanate to enhance ticarcillin's effectiveness against resistant bacteria by inhibiting these enzymes. []

Vancomycin

Compound Description: Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis. It is often used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [, ]

Relevance: Vancomycin and sulbactam have different mechanisms of action and target different types of bacteria. Vancomycin targets Gram-positive bacteria, while sulbactam is primarily used against Gram-negative bacteria. They are sometimes used as alternative treatment options for infections caused by multidrug-resistant bacteria. [, ]

Source and Classification

Sulbactam is classified under the category of β-lactam antibiotics, specifically as a β-lactamase inhibitor. It is commonly used in clinical settings in combination with ampicillin to treat infections caused by bacteria that produce β-lactamase enzymes. The combination therapy demonstrates synergistic effects, enhancing the antibacterial spectrum of ampicillin against resistant strains .

Synthesis Analysis

The synthesis of sulbactam involves several chemical reactions, primarily starting from 6-amino penicillanic acid (6-APA). Two notable methods of synthesis include:

Molecular Structure Analysis

Sulbactam's molecular structure can be described by its chemical formula C12H14N2O5SC_{12}H_{14}N_{2}O_{5}S. It features a β-lactam ring, characteristic of its class, which is crucial for its antibacterial activity. The thiazolidine ring structure contributes to its ability to mimic natural substrates for β-lactamases, thus allowing it to effectively inhibit these enzymes.

Structural Characteristics

  • Molecular Weight: Approximately 286.32 g/mol.
  • Functional Groups: Contains a sulfonyl group (-SO2) that plays a critical role in its mechanism of action against β-lactamases.
  • 3D Structure: Sulbactam adopts a conformation that allows it to fit into the active site of β-lactamases, thereby inhibiting their function.
Chemical Reactions Analysis

Sulbactam participates in several key chemical reactions:

  1. Inhibition of β-Lactamases:
    • Sulbactam binds irreversibly to the active site of β-lactamases, preventing them from hydrolyzing β-lactam antibiotics. This reaction is crucial in restoring the efficacy of antibiotics like ampicillin against resistant bacterial strains .
  2. Synthesis Reactions:
    • As detailed in the synthesis section, sulbactam can be synthesized through various chemical transformations involving dibromination, oxidation, and reduction processes.
  3. Complex Formation:
    • Sulbactam can form complexes with metal ions (e.g., copper(II), nickel(II), iron(III)), which have been studied for potential antibacterial activities .
Mechanism of Action

The mechanism of action of sulbactam primarily revolves around its role as a β-lactamase inhibitor:

Physical and Chemical Properties Analysis

Sulbactam exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and polar solvents; insoluble in non-polar solvents.
  • Stability: Relatively stable under physiological conditions but can degrade in acidic environments.
  • pH Range: Optimal activity occurs within a neutral pH range (pH 6-7).

Relevant Data

  • Melting Point: Approximately 150 °C.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity which aids in penetration through bacterial membranes.
Applications

Sulbactam has several significant applications in medical science:

  1. Antibacterial Therapy:
    • Used primarily in combination with ampicillin for treating infections caused by bacteria that produce β-lactamase enzymes .
  2. Research Applications:
    • Investigated for its potential use in developing new antibiotic formulations and understanding resistance mechanisms in bacteria.
  3. Development of Derivatives:
    • Ongoing research focuses on synthesizing sulbactam derivatives with enhanced antibacterial properties against resistant strains such as Acinetobacter baumannii .
Molecular Mechanisms of Antibacterial Activity

Inhibition of Penicillin-Binding Proteins (PBPs) in Acinetobacter baumannii

Sulbactam exerts its bactericidal effects primarily through irreversible inhibition of essential penicillin-binding proteins (PBPs) in Acinetobacter baumannii, disrupting peptidoglycan cross-linking and cell wall synthesis. This activity is distinct from its role as a β-lactamase inhibitor and is particularly relevant for multidrug-resistant strains.

Binding Affinity and Acylation Rates for PBP1 and PBP3

Sulbactam demonstrates selective high-affinity binding to PBP1a (also designated PBP1) and PBP3. Kinetic studies reveal an IC₅₀ (half-maximal inhibitory concentration) of 8–144 μM for PBP1a, while PBP3 shows significantly greater susceptibility with an IC₅₀ of 4–5 μM [1] [3] [6]. This differential affinity arises from structural variations in the active sites: PBP3 contains residues (Thr526, Thr528, Ser390) that form optimal hydrogen bonds with sulbactam’s sulfone and carbonyl groups, accelerating acylation (the formation of the covalent inhibitor-enzyme complex) [3] [6]. Molecular docking simulations confirm sulbactam occupies the catalytic groove of PBP3 with a binding free energy (ΔG) of -9.2 kcal/mol, indicating high stability [6]. The rapid acylation of PBP1 and PBP3 induces morphological defects such as cell elongation, filamentation, and eventual lysis due to impaired septation and cell wall integrity [1] [3].

Table 1: Kinetics of Sulbactam Binding to Key PBPs in A. baumannii

PBP TargetIC₅₀ (μM)Key Binding ResiduesBiological Consequence
PBP1a8 - 144Less conserved active siteImpaired cell elongation and division
PBP34 - 5Thr526, Thr528, Ser390Cell filamentation, septation failure

Differential Targeting Compared to Other β-Lactams

Unlike carbapenems (e.g., imipenem) that preferentially target PBP2, or expanded-spectrum cephalosporins with affinity for PBP3, sulbactam’s dual inhibition of PBP1a and PBP3 provides a unique targeting profile [3] [6]. This specificity contributes to its retained activity against many carbapenem-resistant A. baumannii (CRAB) isolates where carbapenem resistance often involves porin mutations or efflux pumps that do not efficiently export sulbactam [1] [4]. Furthermore, spontaneous high-level sulbactam resistance via pbp3 mutations is rare (frequency <10⁻⁹) and imposes significant fitness costs, including reduced growth rates and attenuated virulence in vivo [1] [6]. This contrasts with mutations affecting other PBPs (e.g., PBP2 modifications conferring carbapenem resistance), which are more common and less detrimental to bacterial fitness [1].

β-Lactamase Inhibition Dynamics

While possessing intrinsic antibacterial activity against A. baumannii, sulbactam also functions as a classical β-lactamase inhibitor, protecting co-administered β-lactam antibiotics from hydrolysis.

Reversible Acyl-Enzyme Intermediate Formation

Sulbactam inactivates β-lactamases through a mechanism analogous to its inhibition of PBPs. It forms an acyl-enzyme complex with the catalytic serine residue within the active site of susceptible β-lactamases [3] [5]. However, unlike irreversible inhibitors (e.g., clavulanate), this complex undergoes hydrolysis relatively rapidly, leading to enzyme reactivation. The deacylation rate for sulbactam against TEM-1 (a common Class A enzyme) is approximately 10-fold faster than against its primary PBP targets [3] [5]. This reversibility limits its potency as a standalone inhibitor against β-lactamase-producing pathogens but contributes to a lower propensity for inducing inhibitor-resistant mutations compared to more permanent inactivators [5].

Spectrum of Activity Against Class A and C Enzymes

Sulbactam effectively inhibits narrow-spectrum Class A β-lactamases (e.g., TEM-1, SHV-1) and some Class C cephalosporinases (AmpC) [5] [8]. Its inhibitory constant (Kᵢ) against TEM-1 is typically in the sub-micromolar range. However, it exhibits poor activity against most Class D oxacillinases (OXA enzymes), particularly the OXA-23, OXA-24/40, and OXA-58 carbapenemases prevalent in CRAB [4] [5]. For example, sulbactam's Kᵢ against OXA-23 is >100-fold higher than against TEM-1. It also offers negligible inhibition of Class B metallo-β-lactamases (MBLs) like NDM-1 and IMP-1 [5]. This limited spectrum against key resistance enzymes in A. baumannii underscores the rationale for combining sulbactam with newer, broader-spectrum β-lactamase inhibitors like durlobactam or avibactam, which effectively inhibit OXA-type enzymes [4] [5].

Table 2: Spectrum of β-Lactamase Inhibition by Sulbactam

β-Lactamase ClassExample EnzymesSulbactam Inhibition EfficacyKey Limitation
Class ATEM-1, SHV-1High (Kᵢ ~ 0.1 - 1 μM)Limited by TEM-1 prevalence in CRAB
Class CAmpCModerate (Variable Kᵢ)Strain-dependent expression levels
Class D (OXA)OXA-23, OXA-24/40, OXA-58Very Low (Kᵢ >> 10 μM)Primary mechanism of CRAB resistance
Class B (MBL)NDM-1, IMP-1NegligibleNo significant inhibition

Synergistic Interactions with β-Lactam Antibiotics

Sulbactam enhances the efficacy of several antibiotic classes against MDR A. baumannii through diverse molecular mechanisms beyond β-lactamase inhibition.

Potentiation of Polymyxins and Aminoglycosides

Sulbactam significantly synergizes with polymyxin-B (colistin) and aminoglycosides (e.g., amikacin). Metabolomic studies demonstrate that sulbactam (at sub-inhibitory concentrations) disrupts outer membrane lipid homeostasis in A. baumannii, reducing levels of key glycerophospholipids and fatty acids (e.g., phosphatidylglycerol, palmitoleic acid) within 15 minutes [8]. This compromises membrane integrity and significantly increases the intracellular accumulation of polymyxin-B and amikacin [8]. Furthermore, sulbactam downregulates efflux pump expression (e.g., AdeABC, AdeIJK) by competitively inhibiting the sensor kinases (e.g., AdeS, BaeS) of two-component regulatory systems (AdeRS, BaeSR) that control efflux gene expression. Molecular docking reveals sulbactam binds the histidine kinase (HK) domain of BaeS with a ΔG of -8.7 kcal/mol, preventing phosphorylation and subsequent activation of the response regulator (BaeR) responsible for efflux pump induction [7]. This suppression of efflux further potentiates aminoglycoside activity. Triple combinations (sulbactam/polymyxin-B/amikacin) cause profound, sustained disruption of nucleotide, amino acid, and peptide metabolism exceeding 4 hours, unlike transient effects seen with double combinations or monotherapies [8].

Restoration of Carbapenem Susceptibility

While sulbactam alone poorly inhibits OXA-type carbapenemases, its combination with novel diazabicyclooctane (DBO) β-lactamase inhibitors (e.g., durlobactam, avibactam) restores carbapenem activity against CRAB. Durlobactam potently inhibits Class A, C, and D (OXA) enzymes, protecting sulbactam from hydrolysis and allowing it to effectively reach its PBP targets [4]. Against 190 Greek CRAB isolates (98.4% OXA-23 producers), sulbactam-durlobactam (SD) exhibited an MIC₉₀ of 4/4 μg/mL, significantly lower than sulbactam alone (MIC₉₀ >64 μg/mL) or imipenem (MIC₉₀ >32 μg/mL) [4]. Adding imipenem to SD (SID) further lowered the MIC₉₀ by one dilution, suggesting enhanced PBP targeting. Similarly, sulbactam/avibactam (4 μg/mL fixed) reduced sulbactam MICs by ≥2 dilutions in 89% of 187 MDR Acinetobacter isolates, including 91% of OXA producers [5]. Avibactam's superior OXA inhibition compared to relebactam makes it a more effective partner for sulbactam in these combinations [5].

Table 3: Key Synergistic Combinations and Molecular Mechanisms

CombinationMolecular Mechanism of SynergyKey Supporting Evidence
Sulbactam + Polymyxin-B + AmikacinDisruption of OM lipids; ↑ antibiotic influx; Suppression of Ade/Bae efflux via TCS inhibitionMetabolomics: ↓ glycerophospholipids/FAs; ↑ intracellular drug accumulation [8]; Docking: ΔG BaeS -8.7 kcal/mol [7]
Sulbactam + Durlobactam (SD)DUR inhibits Class A/C/D β-lactamases, protecting SUL; Dual targeting of PBPs (SUL) and β-lactamases (DUR)MIC₉₀ SD = 4/4 μg/mL vs. 190 OXA-23 CRAB isolates [4]
Sulbactam + AvibactamAVI inhibits OXA-class enzymes irreversibly, preventing SUL hydrolysis91% of OXA-producing isolates show ≥2-fold SUL MIC decrease [5]
SD + Imipenem (SID)Enhanced PBP target coverage (PBP2 by imipenem; PBP1/3 by SUL)MIC₉₀ SID one two-fold dilution lower than SD alone [4]

Properties

CAS Number

68373-14-8

Product Name

Sulbactam

IUPAC Name

(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C8H11NO5S

Molecular Weight

233.24 g/mol

InChI

InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1

InChI Key

FKENQMMABCRJMK-RITPCOANSA-N

Synonyms

Bétamaze
Combactam
CP 45899
CP-45899
CP45899
Penicillanic Acid Sulfone
Sodium, Sulbactam
Sulbactam
Sulbactam Sodium
Sulfone, Penicillanic Acid

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.